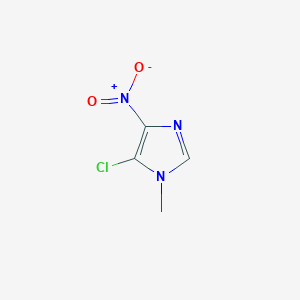

5-Chloro-1-methyl-4-nitroimidazole

説明

5-Chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0, molecular formula: C₄H₄ClN₃O₂) is a nitroimidazole derivative characterized by a nitro group at position 4, a methyl group at position 1, and a chlorine substituent at position 5 of the imidazole ring . It is a white crystalline powder with a molecular weight of 161.55 g/mol . The compound is synthesized via multiple routes, including:

- Aminolysis and cyclization of diethyl oxalate with methylamine, followed by chlorination and nitration (yield: 61–64%) .

- Suzuki coupling of this compound with arylboronic acids to generate 5-aryl derivatives, a method noted for its efficiency and high yields (70–80 °C, aqueous conditions) .

Its structural features, such as the electron-withdrawing nitro group, enhance reactivity in cross-coupling reactions, making it a versatile synthon for antiparasitic and radiosensitizing agents .

特性

IUPAC Name |

5-chloro-1-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJUNMSWBBOTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197646 | |

| Record name | 1-Methyl-5-chloro-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659218 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4897-25-0 | |

| Record name | 5-Chloro-1-methyl-4-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-chloro-4-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4897-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-chloro-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-4-nitroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P917JW98BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Three-Step Synthesis via Aminolysis, Chlorination, and Nitration

The most extensively documented laboratory method involves sequential aminolysis, chlorination, and nitration (Scheme 1). This route begins with diethyl oxalate and methylamine, proceeding through intermediates to yield the target compound.

Scheme 1: Three-Step Synthesis

-

Aminolysis : Diethyl oxalate + methylamine → N,N-dimethyloxamide.

-

Chlorination : N,N-dimethyloxamide + PCl₅ → 5-chloro-1-methylimidazole.

-

Nitration : 5-chloro-1-methylimidazole + HNO₃/H₂SO₄ → this compound.

Key Advantages

-

Regioselectivity : Nitration occurs exclusively at the C-4 position due to the electron-withdrawing chloro group at C-5, directing electrophilic substitution.

-

Scalability : The protocol is adaptable to multigram scales with consistent yields.

Detailed Procedure of the Three-Step Synthesis

Aminolysis of Diethyl Oxalate with Methylamine

In a typical procedure, 10 mL of diethyl oxalate is added dropwise to 11 mL of methylamine at 0–5°C, yielding N,N-dimethyloxamide as crystalline solids. The product is filtered, washed, and dried, achieving a 59.4% yield (68.9 g). The reaction’s exothermic nature necessitates ice-bath cooling to suppress side reactions.

Critical Parameters

-

Temperature Control : Excess heat promotes methylamine volatilization and reduces yield.

-

Stoichiometry : A 1:1 molar ratio of diethyl oxalate to methylamine ensures complete conversion.

Chlorination Using Phosphorus Pentachloride

N,N-Dimethyloxamide (15 g, 0.129 mol) reacts with phosphorus pentachloride (45 g, 0.234 mol) in a solvent-free system. Vigorous shaking initiates an exothermic reaction, forming 5-chloro-1-methylimidazole as a brown liquid. Vacuum distillation removes POCl₃ byproducts, and neutralization with NaOH (10% w/v) followed by chloroform extraction isolates the chlorinated intermediate.

Yield Optimization

-

Neutralization pH : Maintaining pH >10 prevents imidazole protonation, enhancing extraction efficiency.

-

Distillation Conditions : POCl₃ removal at 80–100°C under reduced pressure minimizes decomposition.

Nitration with Concentrated Nitric and Sulfuric Acids

The final step involves nitrating 5-chloro-1-methylimidazole (22.5 mL) with concentrated HNO₃ (67 mL) and H₂SO₄ (67 mL) at 60–70°C for 1 hour. Quenching the reaction in ice and neutralizing with NaOH pellets precipitates the product, which is recrystallized for purity.

Reaction Mechanism

-

Electrophilic Nitration : The nitro group (NO₂⁺) attacks the C-4 position, stabilized by the adjacent chloro substituent’s electron-withdrawing effect.

-

Acid Role : H₂SO₄ protonates HNO₃ to generate the nitronium ion, enhancing electrophilicity.

Characterization and Analytical Data

Spectral Analysis

FT-IR (KBr, cm⁻¹)

¹H NMR (CDCl₃, δ ppm)

¹³C NMR (CDCl₃, δ ppm)

Table 1: Summary of Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| FT-IR | 1520, 1340, 680, 1610 | NO₂, C–Cl, C–N |

| ¹H NMR | 3.50 (s), 7.45 (s) | N–CH₃, C-2–H |

| ¹³C NMR | 132.6, 140.1 | C-5 (Cl), C-4 (NO₂) |

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+Na]⁺ at m/z 215.02 (calculated 215.03 for C₄H₅ClN₃O₂Na).

Comparative Analysis of Synthesis Methods

Challenges and Mitigation

-

Nitration Hazards : Concentrated HNO₃/H₂SO₄ mixtures are highly corrosive. Use of jacketed reactors and slow acid addition mitigates risks.

-

Byproduct Formation : Over-nitration is avoided by maintaining temperatures below 70°C.

Applications and Implications of Synthesis Methodology

The compound’s utility as a Suzuki coupling precursor underscores the importance of reliable synthesis. Derivatives like 5-(3-chlorophenyl)-1-methyl-4-nitroimidazole exhibit antiparasitic activity surpassing metronidazole, highlighting the value of scalable preparation methods .

化学反応の分析

Azathioprinum undergoes several types of chemical reactions, including:

Oxidation: The nitro group in azathioprinum can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced electrochemically, involving the transfer of electrons and protons.

Substitution: Azathioprinum can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include various derivatives of azathioprinum with modified functional groups .

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

CMNI is primarily recognized as an important intermediate in the synthesis of azathioprine, a drug used for immunosuppression in organ transplantation and the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Azathioprine acts as a purine antagonist, inhibiting the proliferation of lymphocytes and thereby reducing immune responses .

Environmental Considerations

Recent advancements in the synthesis of CMNI emphasize environmentally friendly methods that reduce hazardous waste. For instance, new synthesis techniques minimize the production of nitrogen oxides during nitration processes, making it more suitable for industrial production while maintaining high yields .

Biological Research Applications

Cell Biology and Molecular Testing

CMNI has been utilized in various biological assays, particularly in cell culture and modification. Its role extends to applications in cell analysis and molecular testing, where it serves as a reagent or substrate for various biochemical reactions .

Radiosensitization Studies

In recent research, CMNI has been employed to investigate mechanisms of radiosensitization—enhancing the effectiveness of radiation therapy in cancer treatment. This application is crucial for developing more effective cancer therapies that can improve patient outcomes .

Analytical Chemistry

Reference Material

CMNI is also used as a reference standard for analytical testing in pharmaceutical laboratories. It is essential for quality control processes to ensure the purity and concentration of active pharmaceutical ingredients (APIs) in drug formulations .

Chemical Properties

The compound has a molecular formula of C4H4ClN3O2 and a molecular weight of 161.55 g/mol. Its physical properties include being a white powder with a melting point range of approximately 146-148 °C .

Summary Table of Applications

Case Studies

Case Study 1: Synthesis Optimization

A recent study optimized the synthesis process of CMNI by employing azeotropic dehydration techniques with reduced environmental impact. The study reported yields exceeding 98% while significantly lowering the production of harmful byproducts .

Case Study 2: Radiosensitization Mechanisms

In exploring radiosensitization, researchers utilized CMNI to enhance the efficacy of radiation therapy on specific cancer cell lines. The findings indicated that CMNI could modulate cellular responses to radiation, suggesting its potential role in improving therapeutic strategies against tumors .

作用機序

The mechanism of action of azathioprinum involves its conversion to 6-mercaptopurine, which is then further metabolized to active thioguanine nucleotides . These metabolites are incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation . Azathioprinum primarily targets rapidly dividing immune cells, thereby suppressing the immune response .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs: 5-Aryl-1-Methyl-4-Nitroimidazoles

Derivatives synthesized via Suzuki coupling (e.g., 5a-f) exhibit enhanced antiparasitic activity compared to the parent compound. For example:

Key findings:

- 5c and 5e show elevated cytotoxicity, suggesting substituent position and electronic effects influence safety profiles .

Functional Analogs: Radiosensitizing Nitroimidazoles

5-Chloro-1-methyl-4-nitroimidazole exhibits atypical radiosensitizing properties in hypoxic cells, diverging from trends predicted by electron affinity:

This compound’s unique mechanism involves dissociative electron attachment , generating cytotoxic radicals even at low concentrations .

Antifungal/Antibacterial Nitroimidazoles

Compared to other nitroimidazoles, this compound shows broad-spectrum activity:

The chlorine substituent likely enhances membrane permeability, contributing to its superior antifungal activity .

Purine-Based Analogs

In azathioprine analogs, this compound acts as a leaving group in purine derivatives:

The chloro-nitroimidazole moiety facilitates nucleophilic displacement, enabling modular synthesis of bioactive purines .

生物活性

5-Chloro-1-methyl-4-nitroimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the synthesis, characterization, and biological activity of this compound, providing insights into its potential applications in medicine.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that includes aminolysis, chlorination, and nitration. The compound has been characterized using various spectroscopic techniques such as FT-IR, ^1H NMR, and ^13C NMR. The spectral data confirm the structure of the synthesized compound, with key absorption bands and chemical shifts consistent with the proposed molecular structure .

Biological Activity

Antifungal Activity

This compound exhibits potent antifungal properties. In vitro studies have demonstrated its efficacy against common fungal pathogens:

- Candida albicans : Minimum inhibitory concentration (MIC) of 2.5 mg/mL.

- Aspergillus niger : MIC also at 2.5 mg/mL.

These findings indicate that the compound could serve as a promising antifungal agent, particularly against strains resistant to conventional treatments .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Pseudomonas aeruginosa | 4.0 mg/mL |

| Klebsiella pneumoniae | 4.0 mg/mL |

| Staphylococcus aureus | Not specified but showed activity |

| Escherichia coli | Not specified but showed activity |

| Bacillus subtilis | Not specified but showed activity |

The compound demonstrated significant antibacterial activity across multiple strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

While specific mechanisms of action for this compound are still under investigation, similar nitroimidazole compounds are known to exert their effects through the generation of reactive nitro radicals upon reduction in anaerobic conditions. This mechanism disrupts DNA synthesis and function in microbial cells, leading to cell death .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

- Antiparasitic Activity : A study indicated that derivatives of this compound exhibited potent activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of metronidazole, a widely used antiparasitic drug .

- Resistance Studies : Research has shown that certain nitroimidazoles can overcome resistance mechanisms seen in some bacterial strains, suggesting that this compound could be effective against resistant infections .

Q & A

What are the critical parameters to optimize during the synthesis of 5-Chloro-1-methyl-4-nitroimidazole to achieve high yield and purity?

Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature: Maintaining 60–80°C minimizes side reactions, as demonstrated in nitroimidazole derivative syntheses .

- Solvent selection: Aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Catalyst use: Acidic or basic catalysts (e.g., HCl or NaHCO₃) can accelerate nitro-group incorporation.

Post-synthesis purification via silica gel column chromatography (ethyl acetate/hexane eluent) improves purity (>95%) .

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Reduces by-products |

| Solvent | DMF | Enhances reactant solubility |

| Catalyst | Acid/Base | Accelerates nitro-group activation |

What safety protocols are essential when handling this compound in laboratory settings?

Answer: Critical protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .

- Spill management: Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .

- Storage: Airtight containers under inert atmosphere (N₂ or Ar), protected from light and moisture to prevent degradation .

How can researchers resolve discrepancies in biological activity data for this compound across studies?

Answer: Contradictions often stem from:

- Purity variability: Verify compound purity (>98%) via HPLC or LC-MS .

- Experimental conditions: Standardize cell lines, concentrations, and incubation times.

- Mechanistic validation: Use molecular docking to analyze binding interactions with target proteins (e.g., nitroreductases) . Comparative studies under controlled conditions are critical for reproducibility .

What analytical methods are most effective for quantifying trace residues of this compound in complex matrices?

Answer: Advanced methodologies include:

- QuEChERS extraction: Efficiently isolates the compound from biological matrices .

- UHPLC-MS/MS: Achieves detection limits <1 ppb using a C18 column (50 × 2.1 mm, 1.8 μm) and gradient elution .

- Validation parameters: Assess linearity (R² >0.99), recovery (70–120%), and precision (RSD <15%) .

| Method | Sensitivity | Key Advantages |

|---|---|---|

| UHPLC-MS/MS | <1 ppb | High selectivity, low matrix interference |

| QuEChERS | 70–120% recovery | Rapid sample preparation |

How can computational modeling enhance the study of this compound’s reactivity and stability?

Answer: Computational approaches include:

- Density Functional Theory (DFT): Predicts electronic properties and reactive sites (e.g., nitro-group reduction potentials) .

- Molecular Dynamics (MD): Simulates solvent interactions and degradation pathways .

- Virtual screening: Identifies potential biological targets via ligand-protein docking . These methods reduce experimental trial-and-error and guide synthesis optimization .

What environmental precautions are necessary when disposing of this compound waste?

Answer: Follow these steps:

- Containment: Prevent leaks into drains or waterways using secondary containment trays .

- Decontamination: Treat waste with oxidizing agents (e.g., hydrogen peroxide) to degrade nitro groups .

- Disposal: Comply with EPA guidelines for hazardous waste (e.g., incineration at licensed facilities) .

How does structural modification of this compound influence its pharmacological activity?

Answer: Key modifications include:

- Nitro-group positioning: Affects redox potential and antimicrobial efficacy .

- Substituent addition: Chlorine at the 5-position enhances lipophilicity and membrane permeability .

- Methyl group at N1: Stabilizes the imidazole ring, reducing metabolic degradation . Structure-activity relationship (SAR) studies are critical for optimizing therapeutic indices .

What are the challenges in ensuring long-term stability of this compound in storage?

Answer: Stability is compromised by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。